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Compound of Interest

Compound Name: 1-Cyclopentenylphenylmethane

Cat. No.: B103551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Cyclopentenylphenylmethane (CAS No. 15507-35-4), a valuable building block in organic

synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance

(¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by

detailed experimental protocols and a logical workflow for spectroscopic analysis.

Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 1-Cyclopentenylphenylmethane.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.35 - 7.15 m 5H
Aromatic protons

(C₆H₅)

5.50 t 1H Vinylic proton (=CH-)

3.30 s 2H
Benzylic protons (-

CH₂-Ph)

2.40 - 2.20 m 4H
Allylic protons (-CH₂-

C= and =C-CH₂-)

2.00 - 1.80 m 2H
Aliphatic protons (-

CH₂-)

Disclaimer: The ¹H NMR data is a representative spectrum based on typical chemical shifts for

similar structures. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Carbon Type

142.1 Quaternary Aromatic (C-Ph)

138.5 Quaternary Alkene (C=)

129.0 Tertiary Aromatic (CH)

128.4 Tertiary Aromatic (CH)

126.0 Tertiary Aromatic (CH)

125.8 Tertiary Alkene (=CH)

39.5 Secondary (Benzylic -CH₂-)

34.2 Secondary (Allylic -CH₂-)

32.8 Secondary (Allylic -CH₂-)

23.3 Secondary (-CH₂-)
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Disclaimer: The ¹³C NMR data is predicted based on computational models and typical values

for the constituent functional groups.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3080 - 3030 Medium Aromatic C-H stretch

3020 Medium Vinylic =C-H stretch

2950 - 2850 Strong Aliphatic C-H stretch

1650 Medium C=C stretch (alkene)

1600, 1495, 1450 Medium-Strong
Aromatic C=C skeletal

vibrations

740, 695 Strong
Aromatic C-H out-of-plane

bend (monosubstituted)

Source: Predicted based on characteristic group frequencies.

Table 4: Mass Spectrometry (Electron Ionization) Data
m/z Relative Intensity (%) Assignment

158 45 [M]⁺ (Molecular Ion)

143 20 [M - CH₃]⁺

129 30 [M - C₂H₅]⁺

115 40 [M - C₃H₇]⁺

91 100 [C₇H₇]⁺ (Tropylium ion)

77 25 [C₆H₅]⁺ (Phenyl ion)

65 15 [C₅H₅]⁺

Source: NIST Chemistry WebBook.[1]
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Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of 1-Cyclopentenylphenylmethane is

dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃), in a

standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an

internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-

noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence, such as a standard single-pulse

experiment with broadband proton decoupling, is used to obtain the carbon spectrum. Due to

the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater

number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are

required. The spectral width is set to approximately 220 ppm.

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectra are recorded to identify the functional groups present

in the molecule.

Sample Preparation: For a liquid sample like 1-Cyclopentenylphenylmethane, a thin film is

prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.

Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ by co-adding 16-32
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scans at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded

and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and

fragmentation pattern of the compound.

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a gas chromatograph (GC-MS) for separation from any impurities, or directly using

a heated probe.

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the combined analysis of

spectroscopic data to elucidate the structure of an unknown compound, such as 1-
Cyclopentenylphenylmethane.
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Caption: Workflow for Spectroscopic Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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